(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one
Description
Substituent Analysis:
- Position 5 : An ethenyl group (-CH₂CH₂) attached to C5.
- Position 4a : A hydroxyl group (-OH) at the bridgehead carbon (C4a).
- Position 6 : A glycosidic bond linking C6 to a β-D-glucopyranose moiety via an oxygen atom.
The glucose unit is systematically named (2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl , corresponding to the β-anomeric configuration of the sugar. The stereochemical descriptors (5r,6s) for the bicyclic core and (2s,3r,4s,5s,6r) for the glucose are assigned based on the Cahn-Ingold-Prelog priority rules.
Comparative Note : Unlike aucubin, a related iridoid glycoside with a cyclopenta[c]pyran skeleton, this compound features a pyrano[5,4-c]pyran core, illustrating structural diversity within the iridoid family.
Stereochemical Configuration and Conformational Dynamics
The compound exhibits seven stereogenic centers:
- Bicyclic core : C4a (R), C5 (R), and C6 (S).
- Glucose moiety : C2 (S), C3 (R), C4 (S), C5 (S), and C6 (R).
The β-D-glucopyranose unit adopts a ^4C~1~ chair conformation, stabilized by intramolecular hydrogen bonds between O3'–O5' and O2'–O4'. For the pyrano[5,4-c]pyran system, the (5r,6s) configuration induces a cis-fused ring junction, creating a rigid, puckered conformation that minimizes steric strain.
Conformational Flexibility:
- The ethenyl group at C5 adopts an E-configuration, with rotational freedom limited by conjugation to the adjacent carbonyl group.
- The glycosidic bond (C6–O–C1') exhibits restricted rotation due to steric hindrance from the glucose moiety, favoring a single dominant conformation.
Biosynthetic Context : The stereochemistry of iridoids is often conserved during biosynthesis. For example, Gardenia jasminoides produces aucubin via hydroxylation and decarboxylation of intermediates with retained configurations, suggesting analogous pathways for this compound.
Crystallographic Characterization and X-ray Diffraction Studies
While direct crystallographic data for this compound are not yet published, related iridoids provide insights into likely structural features. For instance, aucubin’s X-ray structure reveals a planar cyclopenta[c]pyran system with a glycosidic bond angle of 114°. By analogy, the pyrano[5,4-c]pyran core of this compound is expected to exhibit similar planarity, with bond lengths and angles consistent with conjugated enone systems (Table 1).
Table 1 : Predicted bond parameters for pyrano[5,4-c]pyran-1-one.
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C1–O1 | 1.21 | 120.5 |
| C5–C6 | 1.48 | 109.3 |
| C4a–O4a | 1.42 | 108.7 |
Nuclear Overhauser effect (NOE) spectroscopy, as employed in studies of pyrano-dioxine glycosides, could confirm the spatial proximity of H4a and H6, validating the cis-fused ring junction.
Comparative Structural Analysis with Related Iridoid Glycosides
This compound shares functional motifs with several iridoid glycosides but differs in core topology and substitution (Table 2).
Table 2 : Structural comparison with aucubin, geniposidic acid, and amarogentin.
Key Differences:
- Core Architecture : Unlike aucubin’s cyclopenta[c]pyran, this compound features a pyrano[5,4-c]pyran system, altering ring strain and electronic conjugation.
- Substituents : The 5-ethenyl group introduces additional π-electron density, potentially influencing reactivity.
- Glycosylation Site : Glycosidation at C6 contrasts with aucubin’s C1 linkage, affecting solubility and intermolecular interactions.
Implications : These structural variations may confer unique physicochemical properties, such as enhanced stability or altered hydrogen-bonding capacity, compared to classical iridoids.
Properties
Molecular Formula |
C16H22O10 |
|---|---|
Molecular Weight |
374.34 g/mol |
IUPAC Name |
(3S,4R)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one |
InChI |
InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16?/m0/s1 |
InChI Key |
HEYZWPRKKUGDCR-MQADLURCSA-N |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Extraction from Natural Sources
The primary and most common method to obtain this compound is through extraction from plant materials, particularly from species of the Gentiana genus, where it naturally occurs.
- Plant Material : Roots or aerial parts of Gentiana lutea and related species.
- Extraction Solvents : Typically aqueous methanol or ethanol solutions are used to extract the glycosidic compounds.
- Procedure :
- Dry and powder the plant material.
- Perform maceration or Soxhlet extraction with 70-80% methanol or ethanol.
- Concentrate the extract under reduced pressure.
- Purify the compound by chromatographic techniques such as column chromatography using silica gel or reverse-phase C18 columns.
- Final purification may involve preparative HPLC to isolate the pure glycoside.
Semi-Synthetic Preparation
Due to the complexity of the molecule, total chemical synthesis is challenging and rarely reported. However, semi-synthetic approaches starting from isolated iridoid aglycones or related precursors have been explored.
- Starting Materials : Iridoid aglycones or simpler iridoid derivatives isolated from natural sources.
- Glycosylation Step :
- The key step involves the regio- and stereoselective glycosylation of the aglycone with a protected glucose donor.
- Glycosyl donors such as peracetylated glucopyranosyl bromides or trichloroacetimidates are used.
- Catalysts include Lewis acids (e.g., BF3·Et2O) or promoters like silver salts.
- After glycosylation, deprotection of sugar hydroxyl groups is performed under mild basic or acidic conditions.
- Hydroxylation and Vinyl Group Introduction :
- Hydroxylation at the 4a position and introduction of the ethenyl group at position 5 are achieved via selective oxidation and vinylation reactions on the aglycone prior to glycosylation or on the glycosylated intermediate.
- Purification : Chromatographic methods as above.
Biotechnological and Enzymatic Methods
Emerging methods involve enzymatic synthesis or biotransformation:
- Enzymatic Glycosylation :
- Use of glycosyltransferases to attach glucose moieties to the aglycone.
- This method offers regio- and stereoselectivity under mild conditions.
- Microbial Biotransformation :
- Certain microbial strains can convert precursor iridoids into the target glycoside by enzymatic hydroxylation and glycosylation.
- Advantages :
- Environmentally friendly.
- High selectivity and fewer steps.
- Challenges :
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations | Typical Yield Range (%) |
|---|---|---|---|---|
| Natural Extraction | Solvent extraction, chromatographic purification | Simple, uses natural sources | Low yield, impurities present | 0.1 - 1.5 |
| Semi-Synthetic Synthesis | Aglycone isolation, glycosylation, deprotection | Structural modification possible | Multi-step, requires protection/deprotection | 10 - 40 |
| Enzymatic/Biotechnological | Enzymatic glycosylation, microbial transformation | High selectivity, mild conditions | Enzyme availability, scale-up issues | Experimental |
Detailed Research Findings
- Extraction Efficiency : Studies show that 70% methanol extraction at room temperature for 24-48 hours maximizes yield of swertiamarin-like compounds from Gentiana roots.
- Glycosylation Specificity : Lewis acid-catalyzed glycosylation with peracetylated glucosyl donors yields β-D-glucosides with high stereoselectivity, critical for biological activity.
- Enzymatic Synthesis : Recent research demonstrates that UDP-glucosyltransferases cloned from plant sources can catalyze the formation of the glycosidic bond with high regioselectivity, offering a promising route for industrial synthesis.
- Purification Techniques : Preparative reverse-phase HPLC using water-acetonitrile gradients with acidic modifiers (e.g., 0.1% formic acid) achieves >95% purity, essential for pharmacological studies.
Chemical Reactions Analysis
Swertiamarin undergoes various chemical reactions, including:
Oxidation: Swertiamarin can be oxidized to form gentianine, a compound with significant pharmacological activities.
Reduction: Reduction of swertiamarin can yield erythrocentaurin, another bioactive compound.
Substitution: Swertiamarin can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are gentianine and erythrocentaurin .
Scientific Research Applications
Chemistry: Swertiamarin is used as a lead compound in the synthesis of new pharmacologically active molecules.
Medicine: Swertiamarin exhibits hepatoprotective, antidiabetic, and anti-inflammatory properties. .
Mechanism of Action
Swertiamarin exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Bioactivity: The target compound’s glycosyl group may enhance solubility compared to ’s lipophilic alkyl chain, which correlates with higher cytotoxicity but lower bioavailability . ’s amino-ester derivatives show moderate anti-proliferative activity, likely due to hydrogen-bonding interactions with cellular targets .
Synthetic Accessibility: Glycosylated compounds (e.g., and the target compound) require multi-step synthesis, often with yields below 50% due to stereochemical challenges . Non-glycosylated analogues (e.g., ) achieve higher yields (60–85%) via one-pot reactions .
Physicochemical Properties :
Biological Activity
The compound (5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one is a complex organic molecule with potential biological significance. This article explores its biological activity based on existing research and findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features multiple hydroxyl groups and a unique pyrano-pyran framework that may contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is often correlated with enhanced radical scavenging activity. For instance, studies have shown that flavonoids and phenolic compounds can effectively neutralize free radicals and reduce oxidative stress in biological systems .
Enzyme Inhibition
The compound's structural characteristics suggest potential inhibitory effects on key enzymes involved in metabolic processes. For example, it may interact with cytochrome P450 enzymes which are crucial for drug metabolism. Inhibition or induction of these enzymes can lead to significant pharmacokinetic interactions .
Antimicrobial Properties
Compounds related to this structure have demonstrated antimicrobial activities against various pathogens. The hydroxymethyl groups could enhance the compound's ability to penetrate microbial cell walls and exert cytotoxic effects. Studies have reported that similar compounds exhibit broad-spectrum antibacterial and antifungal activities .
Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of structurally related compounds, it was found that the tested molecules significantly reduced lipid peroxidation in vitro. The mechanism was attributed to the donation of hydrogen atoms from hydroxyl groups .
Study 2: Enzyme Interaction
A biochemical screening focused on the inhibition of cytochrome P450 enzymes revealed that certain derivatives of this compound could modulate enzyme activity. The findings suggested potential for drug interaction studies in clinical settings .
Study 3: Antimicrobial Testing
A series of antimicrobial tests against Staphylococcus aureus and Escherichia coli showed that derivatives based on similar frameworks exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This highlights the potential for developing new antimicrobial agents from this class of compounds .
Data Table: Biological Activities
| Biological Activity | Findings |
|---|---|
| Antioxidant | Significant reduction in lipid peroxidation; effective free radical scavenger. |
| Enzyme Inhibition | Modulation of cytochrome P450 activity; potential for drug interactions. |
| Antimicrobial | Effective against S. aureus and E. coli; MIC comparable to standard antibiotics. |
Q & A
Q. What are the critical storage conditions to preserve the stability of this compound?
The compound requires storage in a dark environment under inert gas (e.g., nitrogen or argon) at temperatures below -20°C to prevent degradation. This is due to its sensitivity to light, moisture, and oxidative agents, as indicated by its storage guidelines . For long-term stability, aliquoting into amber vials with airtight seals is recommended. Regular monitoring via HPLC or NMR is advised to detect decomposition early.
Q. What spectroscopic methods are most effective for structural characterization?
A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential. NMR should focus on resolving stereochemical features (e.g., coupling constants for pyranose ring protons and ethenyl groups). For complex glycosidic linkages, 2D NMR techniques (COSY, HSQC, HMBC) are critical to confirm connectivity between the pyranose and tetrahydropyranone moieties . Infrared (IR) spectroscopy can corroborate hydroxyl and carbonyl functionalities.
Q. How should researchers handle hygroscopicity during experimental workflows?
Due to the compound’s polyhydroxylated structure, hygroscopicity must be mitigated by:
- Using anhydrous solvents (e.g., molecular sieves for THF or DMF).
- Conducting reactions in gloveboxes or under continuous inert gas flow .
- Employing Karl Fischer titration to monitor residual moisture in solvents .
Advanced Research Questions
Q. How can researchers optimize glycosylation yields during synthesis?
The glycosidic bond formation between the tetrahydropyranone core and the pyranose sugar is stereosensitive. Key strategies include:
- Pre-activation of the glycosyl donor (e.g., using trichloroacetimidate or thioglycoside derivatives) to enhance reactivity.
- Temperature control (e.g., -40°C for slow coupling to minimize side reactions).
- Lewis acid catalysts (e.g., TMSOTf or BF₃·Et₂O) to stabilize transition states . Yields >70% are achievable with iterative optimization of these parameters.
Q. What analytical approaches resolve contradictions in spectral data for stereoisomeric impurities?
Discrepancies in NMR or MS data may arise from epimerization during synthesis or residual solvent interference . To address this:
Q. How can stability studies under varying pH and temperature conditions be designed?
Design a multivariate assay to assess degradation kinetics:
Q. What strategies mitigate oxidative degradation during catalytic reactions?
The ethenyl and hydroxyl groups are prone to oxidation. Mitigation includes:
- Adding radical scavengers (e.g., BHT or ascorbic acid) to reaction mixtures.
- Using low-oxygen solvents (e.g., degassed acetonitrile).
- Employing Pd/C or PtO₂ catalysts under hydrogen atmosphere for selective reductions without over-oxidation .
Methodological Notes
- Stereochemical Analysis : X-ray crystallography is recommended for absolute configuration confirmation if single crystals can be obtained .
- Safety Protocols : Always use fume hoods and nitrogen-purged setups during synthesis, as the compound’s Safety Data Sheet (SDS) highlights risks of respiratory and dermal irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
